molecular formula C11H11N3O B180914 N-(1-Phenyl-1H-pyrazol-4-yl)acetamide CAS No. 2590-00-3

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B180914
CAS No.: 2590-00-3
M. Wt: 201.22 g/mol
InChI Key: ABVBPVQLIRTXHZ-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with a phenyl group at the 1-position and an acetamide moiety at the 4-position. This compound serves as a versatile scaffold in medicinal and agrochemical research due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets . Its synthesis typically involves condensation reactions or functional group transformations, as seen in analogous compounds .

Properties

CAS No.

2590-00-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(1-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15)

InChI Key

ABVBPVQLIRTXHZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2=CC=CC=C2

Other CAS No.

2590-00-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-phenylpyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylpyrazole derivatives.

Scientific Research Applications

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide (CAS: 1269151-14-5)
  • Structure : Differs by a chloro-substituted ethyl spacer between the pyrazole and acetamide groups.
  • Applications : Used as a small-molecule scaffold in lab-scale synthesis, emphasizing its role in derivatization for drug discovery .
  • Key Data : Molecular weight 263.72 g/mol; purity ≥95% (analytical HPLC) .
N-(4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (Compound 20)
  • Structure : Incorporates a fused pyrazolo-pyridine system and fluorophenyl/naphthyl substituents.
  • Synthesis : Achieved via multi-step heterocyclization, highlighting the complexity introduced by extended aromatic systems .
2-{4-Nitro-1H-pyrazol-1-yl}-N-(1-phenylethyl)acetamide (CAS: 491831-04-0)
  • Structure : Features a nitro group at the pyrazole 4-position and a phenylethyl acetamide chain.

Heterocyclic Acetamide Derivatives Beyond Pyrazole

1,3,4-Thiadiazol-2-yl Acetamide (Compound 16)
  • Structure : Replaces the pyrazole with a 1,3,4-thiadiazole ring.
  • Synthesis : Formed via intramolecular cyclization of hydrazone precursors under acetic anhydride .
  • Activity : Demonstrates antimicrobial efficacy against Gram-positive bacteria and fungi, suggesting broader utility compared to pyrazole-based analogues .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.

Substituent-Driven Functional Variations

Compound Name Key Substituents Biological Activity Synthesis Method Reference
N-(1-Phenyl-1H-pyrazol-4-yl)acetamide Phenyl, acetamide Scaffold for drug discovery Condensation reactions
Compound 14 (Thiazolidinone) Thiazolidinone, naphthofuran Antimicrobial (Gram±, fungi) Vilsmeier reaction
2-Chloro-N-[2-(1-phenylpyrazol)ethyl]acetamide Chloroethyl spacer Lab-scale derivatization Multi-step alkylation
Fipronil derivatives Dichlorophenyl, trifluoromethyl Insecticidal Nucleophilic substitution

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